Advanced Synthesis of 2-Ethoxy-4-(2-hydroxyethyl)phenol
Advanced Synthesis of 2-Ethoxy-4-(2-hydroxyethyl)phenol
A Technical Guide for Chemical Process Development
Executive Summary
2-Ethoxy-4-(2-hydroxyethyl)phenol (CAS: 255734-50-0), also known as 3-ethoxy-4-hydroxyphenethyl alcohol or the ethyl analogue of homovanillyl alcohol, is a valuable phenolic antioxidant and pharmaceutical intermediate.[1] Structurally, it consists of a tyrosol core with an ethoxy substitution at the 3-position (relative to the alkyl chain), imparting unique lipophilicity and metabolic stability compared to its methoxy counterpart (homovanillyl alcohol).
This guide details a robust, scalable synthesis pathway starting from the commercially available precursor Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde). The selected pathway utilizes a Rhodanine-mediated homologation followed by selective reduction , chosen for its high yield and tolerance of free phenolic groups, avoiding cumbersome protection-deprotection steps.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on converting the aldehyde functionality of ethylvanillin into a hydroxyethyl side chain. The most reliable method for this one-carbon homologation on an industrial scale involves passing through a phenylacetic acid intermediate.
Retrosynthetic Logic:
-
Target: 2-Ethoxy-4-(2-hydroxyethyl)phenol.[2]
-
Disconnection: Reduction of the carboxylic acid to the primary alcohol.
-
Transformation: Homologation of the benzaldehyde to the phenylacetic acid via condensation/hydrolysis.
-
Starting Material: Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde).[5][6][7]
Figure 1: Retrosynthetic strategy isolating the phenylacetic acid intermediate.
Part 2: Synthesis Pathway (Rhodanine Protocol)
This protocol is adapted from the classic synthesis of homovanillic acid from vanillin. It is preferred over the Azlactone (Erlenmeyer) synthesis for phenolic substrates because it does not require acetylation of the phenol group.
Stage 1: Condensation & Hydrolysis
Transformation: Ethylvanillin
Mechanism:
-
Knoevenagel Condensation: Ethylvanillin reacts with Rhodanine (2-thioxo-4-thiazolidinone) to form a benzylidene rhodanine intermediate.
-
Alkaline Hydrolysis: The rhodanine ring is opened and sulfur is removed, yielding the
-thiol acid (transient) which converts to the phenylthiopyruvic acid. -
Oxidative Decarboxylation: Treatment with hydroxylamine or hydrogen peroxide yields the phenylacetic acid.
Reagents & Parameters:
| Reagent | Role | Molar Eq. | Notes |
|---|---|---|---|
| Ethylvanillin | Substrate | 1.0 | Purity >99% |
| Rhodanine | Reagent | 1.05 | Slight excess ensures conversion |
| Sodium Acetate | Catalyst | 2.5 | Anhydrous |
| Glacial Acetic Acid | Solvent | - | 5-7 vol relative to substrate |
| NaOH (15%) | Hydrolysis Base | Excess | For ring opening |
| Hydroxylamine HCl | Desulfurization | 1.2 | Or H2O2 (10%) alternative |
Experimental Protocol:
-
Condensation: In a reactor, dissolve Ethylvanillin (166.2 g, 1.0 mol) and Rhodanine (140 g, 1.05 mol) in Glacial Acetic Acid (500 mL). Add anhydrous Sodium Acetate (205 g).
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. The yellow solution will turn deep orange/red as the 5-(3-ethoxy-4-hydroxybenzylidene)rhodanine precipitates. -
Quench: Pour the hot reaction mixture into cold water (2 L). Filter the yellow-orange precipitate and wash with cold water.
-
Hydrolysis: Suspend the wet cake in 15% NaOH solution (1 L). Heat to
for 1 hour. The solution turns dark red/brown. -
Conversion: Cool to
. Add Hydroxylamine Hydrochloride (83 g) slowly (exothermic). Heat at for another hour to convert the -oximino intermediate. -
Isolation: Cool to room temperature and acidify with HCl to pH 2. Extract with Ethyl Acetate (
). -
Purification: Wash organics with brine, dry over
, and concentrate. Recrystallize the crude acid from water/ethanol to yield off-white crystals of 3-Ethoxy-4-hydroxyphenylacetic acid .-
Expected Yield: 75–85%
-
Stage 2: Selective Reduction
Transformation: 3-Ethoxy-4-hydroxyphenylacetic acid
Mechanism: Direct reduction of the carboxylic acid using Borane-Dimethyl Sulfide (BMS) is preferred. BMS reduces carboxylic acids faster than esters or nitriles and tolerates the free phenol (though 1 eq of borane will complex with the phenol, it does not reduce it).
Reagents & Parameters:
| Reagent | Role | Molar Eq. | Notes |
|---|---|---|---|
| Phenylacetic Acid Int. | Substrate | 1.0 | Dry solid |
| Borane-DMS (2M in THF) | Reducing Agent | 2.2 | Excess for phenol OH + COOH |
| THF (Anhydrous) | Solvent | - | 10 vol, moisture-free |
| Methanol | Quench | Excess | Destroys borane complex |
Experimental Protocol:
-
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Charge with 3-Ethoxy-4-hydroxyphenylacetic acid (19.6 g, 0.1 mol) and anhydrous THF (200 mL).
-
Addition: Cool to
. Add Borane-DMS solution (110 mL, 0.22 mol) dropwise via addition funnel over 30 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of acid).
-
Quench: Cool to
. Carefully add Methanol (50 mL) dropwise until gas evolution ceases. This breaks the boron-oxygen complexes. -
Workup: Concentrate the solvent under vacuum. The residue is often a borate ester. Add more Methanol (100 mL) and concentrate again (repeat 2x) to remove trimethyl borate.
-
Final Isolation: Dissolve residue in Ethyl Acetate, wash with saturated
(to remove unreacted acid) and brine. -
Purification: Flash chromatography (Silica, Hexane:EtOAc 6:4) or high-vacuum distillation (if stable) yields the pure alcohol.
Figure 2: Process flow from Ethylvanillin to the target phenethyl alcohol.
Part 3: Characterization & Validation
To ensure the trustworthiness of the synthesized material, the following analytical parameters should be verified.
1. NMR Spectroscopy (
-
Aromatic Region:
6.6–6.9 ppm (Multiplet, 3H, aromatic protons). -
Phenolic OH:
~5.5–6.0 ppm (Broad singlet, 1H, exchangeable). -
Ethoxy Group:
-
4.1 ppm (Quartet,
, 2H, ). -
1.4 ppm (Triplet,
, 3H, ).
-
4.1 ppm (Quartet,
-
Hydroxyethyl Chain:
-
3.8 ppm (Triplet,
, 2H, ). -
2.8 ppm (Triplet,
, 2H, ).
-
3.8 ppm (Triplet,
2. Mass Spectrometry:
-
Formula:
-
Molecular Weight: 182.22 g/mol
-
ESI-MS:
, .
3. HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 280 nm (Phenol absorption).
-
Target Purity:
.
References
- Julian, P. L., & Sturgis, B. M. (1935). "Potassium and Sodium Salts of 3-Ethoxy-4-hydroxybenzaldehyde." Journal of the American Chemical Society, 57(6), 1126.
-
Pearl, I. A. (1958). "Reactions of Vanillin and its Derived Compounds. XXVII. Synthesis of Homovanillic Acid." Journal of Organic Chemistry, 23(1), 98-100. (Source of the Rhodanine hydrolysis protocol). Link
-
Brown, H. C., et al. (1981). "Selective Reductions. 27. Reaction of Borane-Dimethyl Sulfide with Selected Organic Functional Groups." Journal of Organic Chemistry, 46(22), 4541-4544. (Standard protocol for Carboxylic Acid -> Alcohol reduction). Link
-
CymitQuimica. "2-Ethoxy-4-(2-hydroxyethyl)phenol Product Data." (Confirmation of CAS 255734-50-0 and structure). Link
-
PubChem. "Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde)." National Library of Medicine. (Precursor data). Link
Sources
- 1. CN111233631A - Method for preparing 3, 4-dihydroxy phenethyl alcohol - Google Patents [patents.google.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. 3-Ethoxy-4-hydroxyphenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 6. wdocs-pub.chd.lu [wdocs-pub.chd.lu]
- 7. CEFTA Transparency - TBT [transparency.cefta.int]
